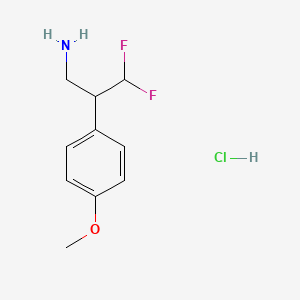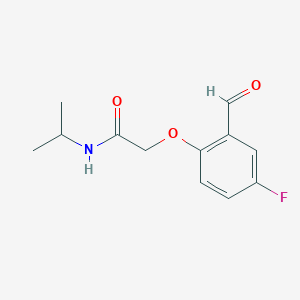
N-(3-fluoro-4-methylphenyl)-4-(1H-pyrrol-1-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-fluoro-4-methylphenyl)-4-(1H-pyrrol-1-yl)butanamide, also known as Fluoromethylketone (FMK), is a synthetic compound that has been widely used in scientific research. This compound is known for its ability to inhibit the activity of specific enzymes, making it a valuable tool for investigating various biological processes.
Mécanisme D'action
FMK works by irreversibly binding to the active site of caspases, thereby inhibiting their activity. This leads to the prevention of apoptosis and can be used to investigate the role of caspases in different biological processes.
Biochemical and Physiological Effects:
FMK has been shown to have a wide range of biochemical and physiological effects. It has been found to prevent apoptosis in various cell types, including cancer cells, and can be used to investigate the role of caspases in cancer development and progression. FMK has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of FMK is its ability to selectively inhibit the activity of specific enzymes, making it a valuable tool for investigating various biological processes. However, one of the limitations of FMK is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of FMK in scientific research. One potential application is in the study of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. FMK has been shown to have neuroprotective effects and can be used to investigate the role of caspases in neurodegeneration. Another potential application is in the development of new cancer therapies. FMK can be used to investigate the role of caspases in cancer development and can potentially lead to the development of new targeted therapies.
Méthodes De Synthèse
FMK can be synthesized through a multi-step process involving the reaction of various chemical compounds. The synthesis method involves the use of different reagents, solvents, and catalysts, which are carefully controlled to produce a high yield of the desired product.
Applications De Recherche Scientifique
FMK has been extensively used in scientific research to investigate various biological processes. One of its primary applications is in the study of apoptosis, a process of programmed cell death. FMK is known to inhibit the activity of caspases, a family of enzymes that play a crucial role in the initiation and execution of apoptosis.
Propriétés
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-4-pyrrol-1-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O/c1-12-6-7-13(11-14(12)16)17-15(19)5-4-10-18-8-2-3-9-18/h2-3,6-9,11H,4-5,10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSNITNPBIQCQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCCN2C=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluoro-4-methylphenyl)-4-(1H-pyrrol-1-yl)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[(5Z)-4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]phenyl}acetamide](/img/structure/B2898934.png)
![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-fluorobenzamide](/img/structure/B2898935.png)
![N-methyl-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2898936.png)
![[2-(Methanesulfonylmethyl)phenyl]methanamine](/img/structure/B2898937.png)
![(2R,3S)-2-Methoxy-3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-one](/img/structure/B2898938.png)


![N-ethyl-5-oxo-N-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2898945.png)
![[1-(4-tert-butylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B2898946.png)

![4-[(4-bromophenyl)sulfanyl]-1-(4-methoxyphenyl)-2-phenyl-6,7-dihydro-1H-indole-5-carbaldehyde](/img/structure/B2898950.png)

![3-[(4-chlorophenyl)methyl]-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
